2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate
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Overview
Description
2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate is a chemical compound known for its unique structure and properties It features a diazonium group attached to a naphthalene ring with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate typically involves the diazotization of 6-methoxy-2-naphthylamine followed by the reaction with an appropriate coupling agent. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the stability of the diazonium ion during the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted naphthalene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, sodium hydroxide, and primary amines.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are usually conducted in slightly alkaline conditions to facilitate the formation of azo compounds.
Major Products Formed
Scientific Research Applications
2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential antibacterial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate involves the formation of reactive intermediates, such as free radicals or carbocations, during its chemical reactions. These intermediates can interact with molecular targets, leading to the desired chemical transformations . In biological systems, the compound may exert its effects by interacting with specific enzymes or receptors, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthylamine: A precursor in the synthesis of the target compound.
2-(6-Methoxynaphthalen-2-yl)propanamide: A related compound with similar structural features.
Uniqueness
2-Diazonio-1-(6-methoxynaphthalen-2-yl)ethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Properties
CAS No. |
51091-82-8 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-diazo-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H10N2O2/c1-17-12-5-4-9-6-11(13(16)8-15-14)3-2-10(9)7-12/h2-8H,1H3 |
InChI Key |
SAEMPYMPBOBRLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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